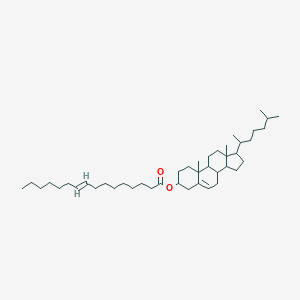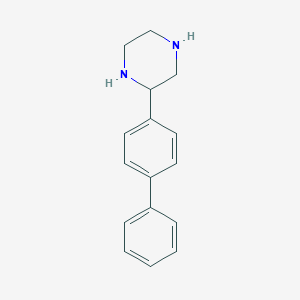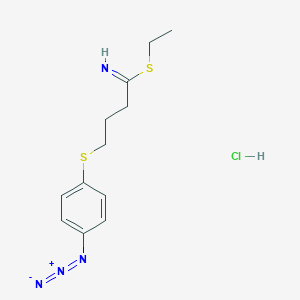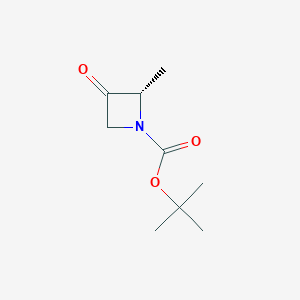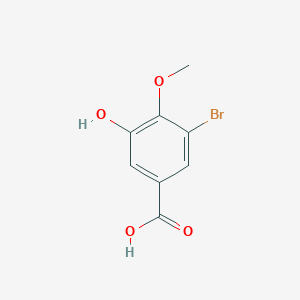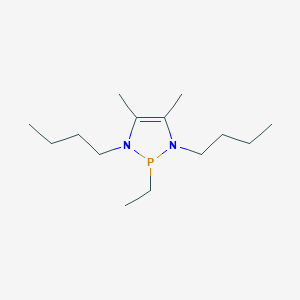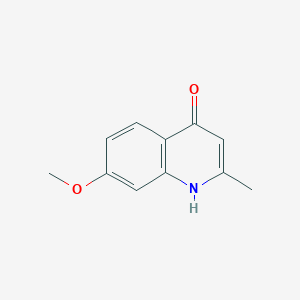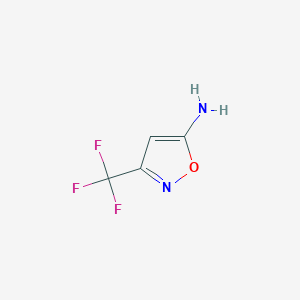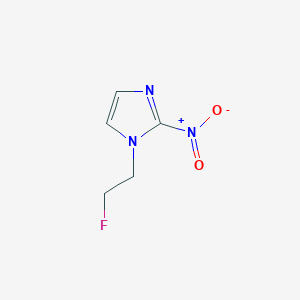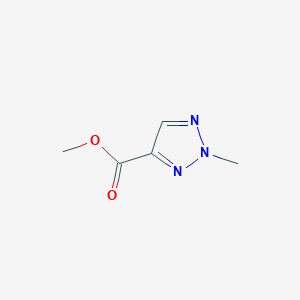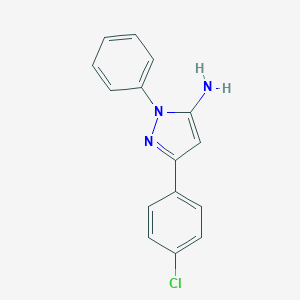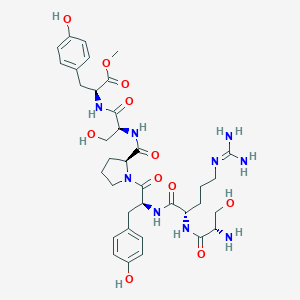
Casoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Casoxin is a protein found in milk that has been the subject of research in the scientific community due to its potential therapeutic properties. The protein has been isolated and studied for its ability to inhibit the growth of cancer cells, as well as its potential to improve immune function and reduce inflammation.
Mécanisme D'action
The mechanism of action of Casoxin is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and activating signaling pathways that regulate cell growth and immune function. Casoxin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, which is programmed cell death. It also has immunomodulatory effects, as it can stimulate the production of cytokines and other immune cells.
Effets Biochimiques Et Physiologiques
Casoxin has a number of biochemical and physiological effects that make it a potentially valuable therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and improve immune function. Casoxin has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Casoxin in lab experiments is that it is a natural protein that is found in milk, which makes it relatively easy to obtain and purify. Another advantage is that it has been extensively studied and its properties are well-characterized. However, one limitation is that the synthesis method for Casoxin is complex and requires specialized equipment and expertise. Additionally, the effects of Casoxin may vary depending on the type of cancer or disease being treated, which can make it difficult to generalize its effects.
Orientations Futures
There are several future directions for research on Casoxin. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Researchers are also interested in understanding the mechanism of action of Casoxin and identifying the specific receptors it binds to. Another area of research is the development of new synthesis methods for Casoxin that are more efficient and cost-effective. Finally, researchers are interested in studying the effects of Casoxin in combination with other therapies, such as chemotherapy and radiation, to determine if it can enhance their efficacy.
Conclusion
In conclusion, Casoxin is a protein found in milk that has potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, improve immune function, and reduce inflammation. While the synthesis method for Casoxin is complex, it has several advantages for lab experiments. Future research on Casoxin will focus on its potential as a therapeutic agent for cancer and autoimmune diseases, as well as understanding its mechanism of action and developing new synthesis methods.
Méthodes De Synthèse
Casoxin is a protein that is extracted from milk using various techniques such as ultrafiltration and chromatography. The protein is then purified and characterized using techniques such as gel electrophoresis and mass spectrometry. The synthesis method for Casoxin is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
The potential therapeutic properties of Casoxin have been the subject of extensive research in the scientific community. Studies have shown that Casoxin has anti-cancer properties, as it can inhibit the growth of cancer cells. It has also been shown to improve immune function and reduce inflammation. Casoxin has been studied for its potential to treat a variety of conditions, including cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
105128-96-9 |
|---|---|
Nom du produit |
Casoxin |
Formule moléculaire |
C36H51N9O11 |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
RMHFWWLFHGLGEA-AQRCPPRCSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Séquence |
SRYPSY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



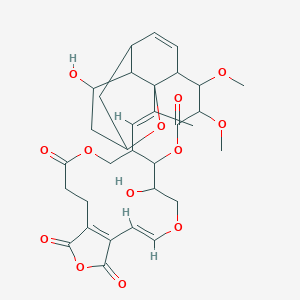
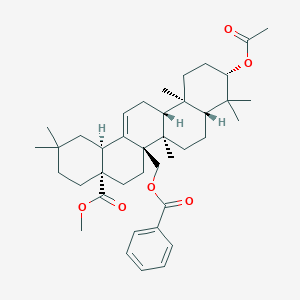
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
